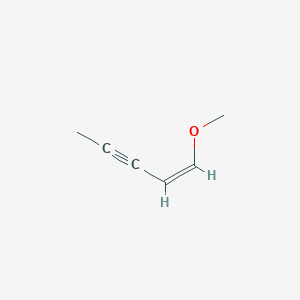
cis-1-Methoxy-1-penten-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-1-Methoxy-1-penten-3-yne, also known as MPY, is an organic compound that has gained attention in the scientific community due to its unique properties and potential applications. MPY is a colorless liquid that is soluble in organic solvents and has a boiling point of 83-84°C.
Wirkmechanismus
The mechanism of action of cis-1-Methoxy-1-penten-3-yne is not well understood. However, it is believed that cis-1-Methoxy-1-penten-3-yne may act as an electrophile in some reactions. cis-1-Methoxy-1-penten-3-yne has been shown to react with nucleophiles such as thiols and amines, suggesting that it may have electrophilic properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of cis-1-Methoxy-1-penten-3-yne. However, it has been shown to be toxic to certain types of cells. cis-1-Methoxy-1-penten-3-yne has been shown to induce apoptosis, or programmed cell death, in human leukemia cells. It has also been shown to inhibit the growth of breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cis-1-Methoxy-1-penten-3-yne in lab experiments is its unique properties. cis-1-Methoxy-1-penten-3-yne is a relatively stable compound that is easy to handle and store. It is also soluble in organic solvents, making it easy to use in a variety of reactions.
One limitation of using cis-1-Methoxy-1-penten-3-yne in lab experiments is its toxicity. cis-1-Methoxy-1-penten-3-yne is toxic to certain types of cells, which may limit its use in certain applications. Additionally, cis-1-Methoxy-1-penten-3-yne is a relatively new compound, and there is limited information available on its properties and potential applications.
Zukünftige Richtungen
There are several potential future directions for research on cis-1-Methoxy-1-penten-3-yne. One area of research could involve further studies on the mechanism of action of cis-1-Methoxy-1-penten-3-yne. Understanding how cis-1-Methoxy-1-penten-3-yne interacts with other molecules could lead to the development of new synthetic methods and applications.
Another area of research could involve the use of cis-1-Methoxy-1-penten-3-yne in drug discovery. cis-1-Methoxy-1-penten-3-yne has been shown to be toxic to certain types of cancer cells, suggesting that it may have potential as an anticancer agent. Further studies could explore the potential of cis-1-Methoxy-1-penten-3-yne in the development of new cancer treatments.
Conclusion:
In conclusion, cis-1-Methoxy-1-penten-3-yne is a unique compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on cis-1-Methoxy-1-penten-3-yne could lead to the development of new synthetic methods, applications, and potential anticancer agents.
Synthesemethoden
Cis-1-Methoxy-1-penten-3-yne can be synthesized through a variety of methods. One common method involves the reaction of 1-penten-3-ol with methanesulfonyl chloride to form 1-methanesulfonyloxy-1-penten-3-ol, which is then treated with potassium methoxide to form cis-1-Methoxy-1-penten-3-yne. Another method involves the reaction of 1-penten-3-ol with methanesulfonyl chloride to form 1-methanesulfonyloxy-1-penten-3-ol, which is then treated with sodium methoxide to form cis-1-Methoxy-1-penten-3-yne.
Wissenschaftliche Forschungsanwendungen
Cis-1-Methoxy-1-penten-3-yne has been studied for its potential applications in various fields of science. One area of research involves the use of cis-1-Methoxy-1-penten-3-yne as a building block for the synthesis of other organic compounds. cis-1-Methoxy-1-penten-3-yne can be used as a precursor to synthesize other compounds such as 1-methoxy-1-pentene, 1-methoxy-1-pentanone, and 1-methoxy-1-pentanol.
Another area of research involves the use of cis-1-Methoxy-1-penten-3-yne as a ligand in catalysis. cis-1-Methoxy-1-penten-3-yne has been shown to be an effective ligand in the palladium-catalyzed cross-coupling reaction of aryl chlorides with organostannanes. This reaction is important in the synthesis of pharmaceuticals and other organic compounds.
Eigenschaften
CAS-Nummer |
17053-80-4 |
|---|---|
Molekularformel |
C6H8O |
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
(Z)-1-methoxypent-1-en-3-yne |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6-7-2/h5-6H,1-2H3/b6-5- |
InChI-Schlüssel |
VIIKVNNELZKRAU-WAYWQWQTSA-N |
Isomerische SMILES |
CC#C/C=C\OC |
SMILES |
CC#CC=COC |
Kanonische SMILES |
CC#CC=COC |
Synonyme |
(Z)-1-Methoxy-1-penten-3-yne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





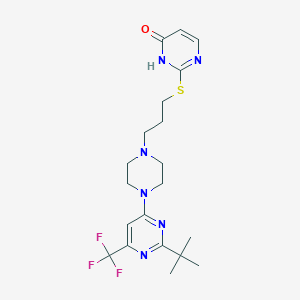
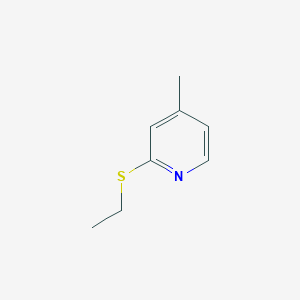
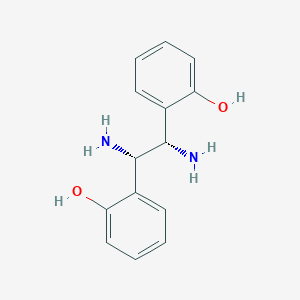
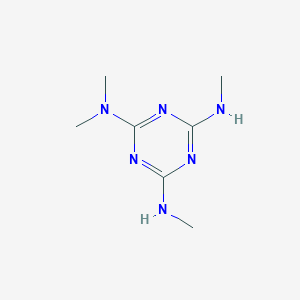
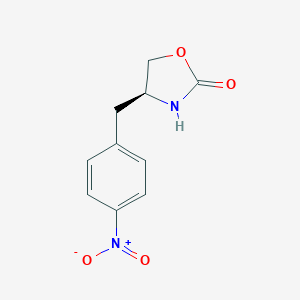
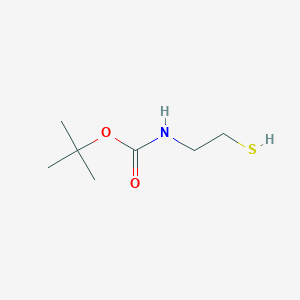
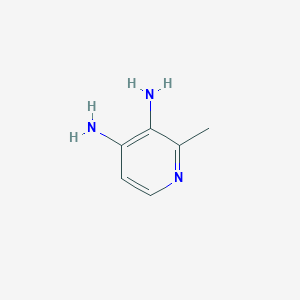
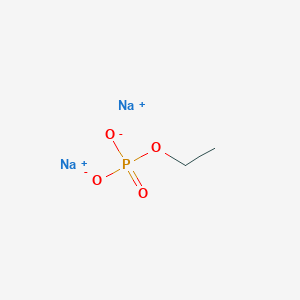
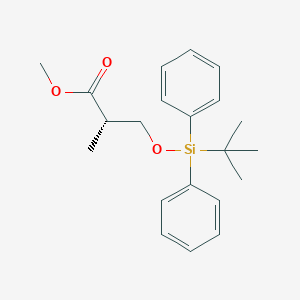

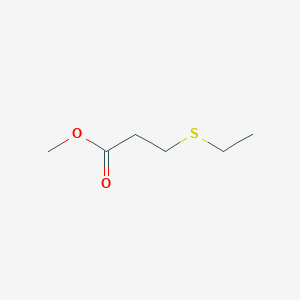
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)